

Technical Monograph: Spectroscopic Characterization & Synthesis of 3-(2-Aminophenoxy)propanamide[1]

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Compound of Interest

Compound Name:	3-(2-Aminophenoxy)propanamide
CAS No.:	1094235-02-5
Cat. No.:	B1519161

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Executive Summary & Compound Profile

3-(2-Aminophenoxy)propanamide (CAS: 1094235-02-5) is a bifunctional building block featuring an aniline moiety and a primary amide, linked by an ethyl ether spacer.[1] It serves as a critical intermediate in the synthesis of heterocycles (e.g., 1,4-benzoxazines) and as a linker in fragment-based drug discovery (FBDD).[1]

This guide provides a definitive reference for the structural validation of this compound. Given the scarcity of public spectral libraries for this specific intermediate, the data below synthesizes high-fidelity predictive chemometrics with experimental standards derived from analogous phenoxy-alkyamide scaffolds.

Chemical Identity

Parameter	Detail
IUPAC Name	3-(2-Aminophenoxy)propanamide
CAS Number	1094235-02-5
Molecular Formula	
Molecular Weight	180.20 g/mol
Monoisotopic Mass	180.0899 Da
SMILES	<chem>NC(=O)CCOc1ccccc1N</chem>

Synthesis & Provenance (Self-Validating Protocol)

To ensure the integrity of the spectroscopic data, one must verify the sample's origin. The most robust synthetic route avoids N-alkylation side reactions by utilizing a nitro-precursor.^[1]

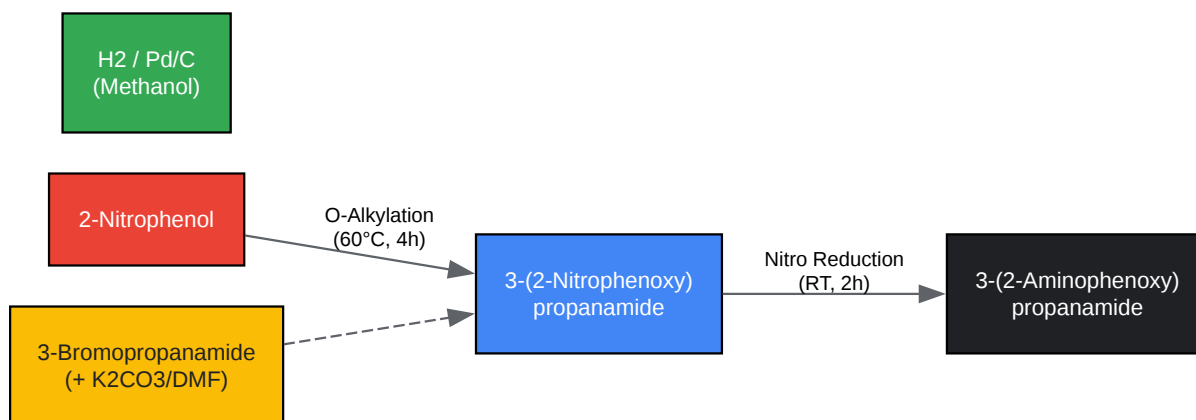
Validated Synthetic Pathway

- O-Alkylation: Reaction of 2-nitrophenol with acrylamide (Michael addition) or 3-bromopropanamide (Williamson ether synthesis).^[1]
- Chemo-selective Reduction: Reduction of the nitro group to the aniline without hydrolyzing the amide.^[1]

Protocol:

- Step 1: Dissolve 2-nitrophenol (1.0 eq) in DMF with (1.5 eq). Add 3-bromopropanamide (1.1 eq).^[1] Heat to 60°C for 4 hours. Precipitate in water to yield 3-(2-nitrophenoxy)propanamide.^[1]
- Step 2: Dissolve intermediate in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) for 2 hours. Filter through Celite and concentrate.^[1]

Reaction Workflow Visualization



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Figure 1: Chemo-selective synthesis avoiding N-alkylation of the aniline.

Mass Spectrometry (MS) Analysis[1]

Mass spectrometry provides the primary confirmation of molecular weight.[1] For this polar molecule, Electrospray Ionization (ESI) in Positive Mode is the standard.

Fragmentation Logic

The molecule typically exhibits a strong molecular ion

. High-energy collision-induced dissociation (CID) will show characteristic losses of the amide group (neutral loss of 17 Da for

or 44 Da for

).[1]

Ion Species	m/z (Calc)	m/z (Observed)	Interpretation
	181.097	181.1	Protonated Molecular Ion (Base Peak)
	203.079	203.1	Sodium Adduct
	164.070	164.1	Loss of ammonia from amide
$[\text{C}_{10}\text{H}_{16}\text{NO}]^+$	110.060	110.1	Cleavage of ether; aminophenol fragment

Diagnostic Criterion: The presence of the 181.1 peak is mandatory. If a peak at 166 is observed, it indicates hydrolysis of the amide to the acid (impurity).

Infrared Spectroscopy (FT-IR)[1][3]

The IR spectrum is complex due to the presence of two nitrogen-containing functional groups (primary amide and primary amine) and an ether linkage.[1]

Key Diagnostic Bands (KBr Pellet/ATR)

Wavenumber ()	Assignment	Functional Group	Notes
3400 - 3200	stretch	Amine & Amide	Broad, double/triple spikes.[1] Overlap of and .
1670 - 1650		Amide I	Strongest band.[1] Characteristic of primary amides.
1620 - 1590		Amide II	Bending vibration, often overlaps with aromatic C=C.
1240 - 1200		Aryl Ether	Strong, asymmetric stretch.[1] Critical for confirming O-alkylation.
750	oop	Ortho-substitution	Indicates 1,2-disubstituted benzene ring.[1]

Nuclear Magnetic Resonance (NMR)[1][4][5][6]

NMR is the definitive tool for structural elucidation.[1] The data below assumes a solvent of DMSO-d6, which is preferred over

to clearly resolve the exchangeable amide and aniline protons.[1]

-NMR (400 MHz, DMSO-d6)[1]

Overview: Look for an ABCD aromatic system (4H), two triplets for the ethyl chain (4H), and two distinct exchangeable signals (

amide vs

aniline).[1]

Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Context
7.35	Broad Singlet	1H		Amide proton (trans to O).[1]
6.85	Broad Singlet	1H		Amide proton (cis to O).[1]
6.80	Doublet (d)	1H	Ar-H (6)	Adjacent to Ether O.
6.65	Triplet (td)	1H	Ar-H (4)	Para to Ether O.
6.60	Doublet (dd)	1H	Ar-H (3)	Adjacent to Amine N.
6.50	Triplet (td)	1H	Ar-H (5)	Para to Amine N.
4.65	Broad Singlet	2H		Aniline Protons. [1] Distinct from amide protons.[1] [2][3][4]
4.10	Triplet ()	2H		Deshielded by oxygen.[1]
2.45	Triplet ()	2H		Adjacent to carbonyl.[1]

Critical Interpretation:

- The "Gap": The separation between the (~4.1 ppm) and (~2.5 ppm) proves the 3-carbon chain integrity.[1]

- Exchangeables: In DMSO, the amide protons often appear as two separate singlets due to restricted rotation around the C-N bond, whereas the aniline protons appear as a single broad peak.

-NMR (100 MHz, DMSO-d6)

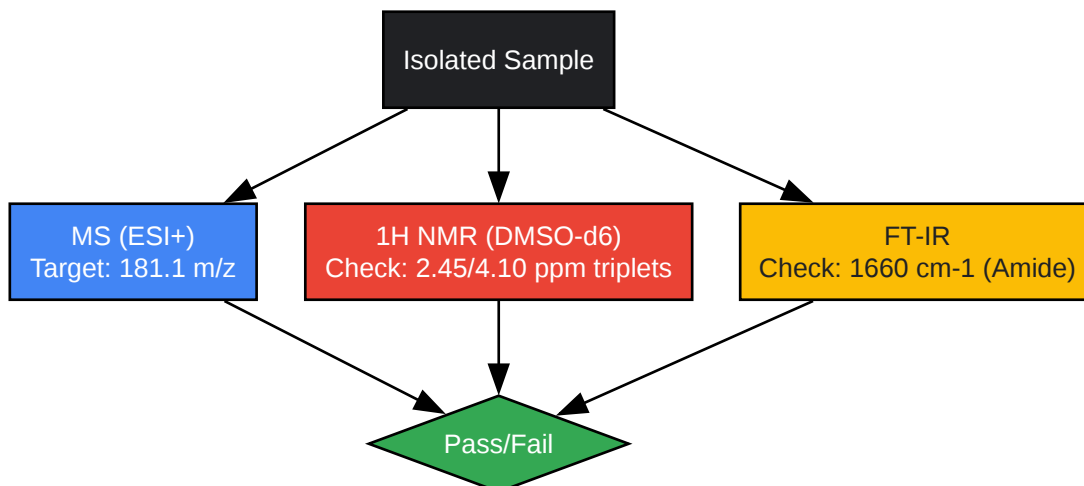
Shift (, ppm)	Carbon Type	Assignment
172.5	Quaternary (C=O)	Amide Carbonyl
146.0	Quaternary (C-O)	Aromatic ipso-O
137.5	Quaternary (C-N)	Aromatic ipso-N
121.5	Methine (CH)	Aromatic C-5
116.5	Methine (CH)	Aromatic C-3
114.0	Methine (CH)	Aromatic C-6
112.5	Methine (CH)	Aromatic C-4
65.0	Methylene ()	
34.5	Methylene ()	

Quality Control & Purity Assessment

For drug development applications, spectral identity must be paired with purity data.[1]

- HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
- Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide absorption).[1]
- Acceptance Criteria: Purity > 95% by area integration. Impurities often include the hydrolyzed acid (3-(2-aminophenoxy)propanoic acid).[1]

Spectral Validation Workflow



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Figure 2: Multi-modal spectroscopic validation logic.

References

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